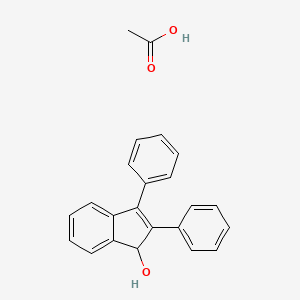

acetic acid;2,3-diphenyl-1H-inden-1-ol

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

89624-49-7 |

|---|---|

Molecular Formula |

C23H20O3 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

acetic acid;2,3-diphenyl-1H-inden-1-ol |

InChI |

InChI=1S/C21H16O.C2H4O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16;1-2(3)4/h1-14,21-22H;1H3,(H,3,4) |

InChI Key |

FZSITSVSAWYRRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2O)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Analysis in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iqresearchgate.net For the "acetic acid;2,3-diphenyl-1H-inden-1-ol" complex, a combination of ¹H and ¹³C NMR experiments would provide unambiguous evidence of its constitution and the connectivity of its atoms. mdpi.comthieme-connect.de

The ¹H NMR spectrum of the complex would be expected to display a superposition of signals corresponding to both the acetic acid and the 2,3-diphenyl-1H-inden-1-ol moieties.

Acetic Acid Moiety: This would be characterized by two distinct signals. The methyl protons (CH₃) would appear as a sharp singlet, typically in the range of δ 1.9-2.2 ppm. The acidic proton (COOH) would present as a broad singlet at a significantly downfield chemical shift, generally between δ 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding and chemical exchange. proprep.com

2,3-diphenyl-1H-inden-1-ol Moiety: The spectrum for this component would be more complex. The aromatic protons of the two phenyl rings and the indenyl system would resonate in the δ 7.0-8.0 ppm region. The specific proton at the C1 position, bonded to the hydroxyl group, would likely appear as a singlet around δ 5.0-5.5 ppm. The hydroxyl proton (-OH) signal would be a broad singlet, its chemical shift being highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of acetic acid is expected around δ 170-180 ppm, while its methyl carbon would be found upfield, near δ 20 ppm. For the indenol portion, the spectrum would show a multitude of signals in the aromatic region (δ 120-150 ppm) corresponding to the phenyl and indenyl carbons. The carbinol carbon (C1) bearing the hydroxyl group would be expected in the δ 70-85 ppm range.

In the context of the complex, proton exchange and strong hydrogen bonding between the acetic acid's carboxylic acid and the indenol's hydroxyl group could lead to broadening of the respective -OH signals or potentially their coalescence into a single, broad, exchangeable peak.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Acetic Acid CH₃ | ~2.1 | ~20 |

| Acetic Acid COOH | ~10-13 (broad) | ~175 |

| Indenol Aromatic H's | ~7.0-8.0 | ~120-150 |

| Indenol C1-H | ~5.0-5.5 | - |

| Indenol C1-OH | variable (broad) | ~75 |

The 2,3-diphenyl-1H-inden-1-ol molecule possesses significant conformational flexibility due to the rotation of the two phenyl groups. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in probing these dynamics. mdpi.comresearchgate.net A NOESY experiment detects through-space interactions between protons that are in close proximity (< 5 Å), allowing for the determination of the preferred three-dimensional arrangement or conformation of the molecule in solution. mdpi.commdpi.com Cross-peaks in the NOESY spectrum between specific protons on the phenyl rings and the indenyl backbone would reveal the predominant rotational conformers. researchgate.net

Furthermore, the C1 carbon of 2,3-diphenyl-1H-inden-1-ol is a stereocenter. In a chiral, non-racemic sample, NMR can be a powerful tool for assessing stereochemical purity. For instance, in the presence of a chiral solvating agent, the enantiomers would form diastereomeric complexes, leading to separate, distinguishable signals in the NMR spectrum. Low-temperature NMR studies could also be employed to slow down conformational exchange processes, potentially allowing for the observation of distinct signals for different conformers and providing insight into the energy barriers of rotation. nih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing accurate bond lengths, bond angles, and torsional angles. nih.gov Although a specific crystal structure for the "this compound" complex is not publicly documented, the technique would be essential for its unambiguous characterization.

A successful crystallographic analysis would reveal:

Molecular Connectivity: Confirming the covalent structure of the 2,3-diphenyl-1H-inden-1-ol molecule.

Solid-State Conformation: Showing the preferred orientation of the phenyl groups relative to the indenyl core in the crystal lattice.

Intermolecular Interactions: Detailing the hydrogen bonding network between the indenol's hydroxyl group and the acetic acid's carboxyl group. It would likely reveal the formation of a cyclic dimer or an extended chain structure mediated by O-H···O hydrogen bonds, which is a common motif for carboxylic acids and alcohols in the solid state. mdpi.com

Absolute Configuration: For a chiral sample, anomalous dispersion experiments can determine the absolute stereochemistry at the C1 center, distinguishing between the (R) and (S) enantiomers. nih.gov

Analysis of related structures, such as substituted indoles and pyridazino[4,5-b]indoles, demonstrates how X-ray crystallography elucidates complex molecular packing and supramolecular structures governed by various intermolecular forces, including hydrogen bonds and C-H···π interactions. mdpi.comnih.gov

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Molecular Formula Validation

Mass spectrometry is a vital tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization.

For the "this compound" complex, High-Resolution Mass Spectrometry (HRMS) would be used first to validate the molecular formula (C₂₃H₁₈O₃ for the indenol and C₂H₄O₂ for acetic acid) by providing a highly accurate mass measurement.

Under electron impact (EI) ionization, the complex would likely dissociate, and the mass spectrum would show features characteristic of the individual components.

2,3-diphenyl-1H-inden-1-ol Fragmentation: The molecular ion peak (M⁺) would be observed. Aromatic alcohols typically exhibit a prominent M-18 peak, corresponding to the loss of a water molecule (H₂O). whitman.edu Another common fragmentation pathway for aromatic compounds involves the formation of stable carbocations; for instance, cleavage adjacent to the phenyl groups could lead to resonance-stabilized fragments, such as the tropylium ion (m/z 91) or a diphenylmethyl cation. youtube.com

Acetic Acid Fragmentation: Acetic acid (MW=60) shows characteristic fragments corresponding to the loss of a hydroxyl radical (M-17, m/z 43, the acetyl cation) and the loss of a carboxyl group (M-45, m/z 15, the methyl cation).

The study of fragmentation pathways, often aided by techniques like tandem mass spectrometry (MS/MS), allows chemists to piece together the structure of the parent molecule from its fragments. nih.govmiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments

| Parent Moiety | Fragmentation Process | Expected m/z |

|---|---|---|

| 2,3-diphenyl-1H-inden-1-ol | Loss of H₂O | M-18 |

| 2,3-diphenyl-1H-inden-1-ol | Formation of Tropylium ion | 91 |

| Acetic Acid | Loss of •OH | 43 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds and is exceptionally sensitive to the presence of specific functional groups and intermolecular interactions like hydrogen bonding. thermofisher.com

For the "this compound" complex, the spectra would be dominated by characteristic vibrations:

O-H Stretching: A very broad and intense absorption band in the FTIR spectrum, typically from 2500 to 3300 cm⁻¹, would be the hallmark of the hydrogen-bonded carboxylic acid O-H group from acetic acid. The indenol's O-H stretch would also contribute to this region, likely appearing as a sharper band around 3200-3600 cm⁻¹ if free, but broadening and shifting to a lower frequency upon hydrogen bonding to the acetic acid.

C=O Stretching: A strong, sharp absorption in the FTIR spectrum is characteristic of the carbonyl group. In dimeric acetic acid, this band appears around 1710 cm⁻¹. acs.org In the complex with 2,3-diphenyl-1H-inden-1-ol, the formation of a hydrogen bond to the carbonyl oxygen would cause this peak to shift to a lower wavenumber (e.g., ~1680-1700 cm⁻¹).

Aromatic Vibrations: C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region. scialert.net

C-O Stretching: The C-O stretching of the alcohol and carboxylic acid would be visible in the 1000-1300 cm⁻¹ range.

Raman spectroscopy provides complementary information, being particularly sensitive to non-polar bonds. It would be effective for observing the C=C bonds of the phenyl rings and the C-C framework of the indenyl system. sapub.org Analysis of related compounds like 2-phenyl-1H-indene-1,3(2H)-dione confirms the assignment of carbonyl and aromatic stretching modes. scispace.comglobal-sci.com

Table 3: Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Typical Range (cm⁻¹) | Expected Appearance |

|---|---|---|

| O-H Stretch (H-bonded) | 2500-3300 | Broad, Strong (FTIR) |

| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp |

| C=O Stretch (H-bonded) | 1680-1710 | Strong, Sharp (FTIR) |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Electronic Structure and Chiroptical Properties Investigation

Electronic spectroscopy examines the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light.

UV-Vis Spectroscopy: The 2,3-diphenyl-1H-inden-1-ol moiety, with its extensive conjugated system comprising the indenyl core and two phenyl rings, is expected to be a strong chromophore. It would likely exhibit intense absorption bands in the UV region (200-400 nm) corresponding to π → π* electronic transitions. ruc.dk The acetic acid component shows a weak n → π* transition for its carbonyl group at a shorter wavelength (~210 nm), which would likely be masked by the much stronger absorptions from the indenol portion. researchgate.net

Circular Dichroism (CD) Spectroscopy: As 2,3-diphenyl-1H-inden-1-ol is a chiral molecule, it will interact differently with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy measures this differential absorption. A CD spectrum provides information about the molecule's absolute configuration and its conformation in solution. A non-racemic sample of the compound would be expected to show a distinct CD spectrum with positive and/or negative bands (Cotton effects) in the same wavelength regions as its UV-Vis absorptions. This chiroptical property is invaluable for stereochemical studies. researchgate.net

Reactivity Profiles and Chemical Transformations of 2,3 Diphenyl 1h Inden 1 Ol

Reactions Involving the Hydroxyl Functionality (e.g., Oxidation, Esterification, Etherification)

The secondary alcohol moiety at the 1-position of the indene (B144670) ring is a primary site for chemical modification.

Oxidation: The hydroxyl group of 2,3-diphenyl-1H-inden-1-ol can be oxidized to the corresponding ketone, 2,3-diphenyl-1H-inden-1-one. While specific studies on the oxidation of this particular indenol are not prevalent, analogous transformations in similar systems suggest that a variety of oxidizing agents can be employed. For instance, the oxidation of 3-hydroxy-2,3-dihydro-1H-inden-1-one to indane-1,3-dione has been achieved using Jones' reagent or o-iodoxybenzoic acid (IBX). nih.gov It is anticipated that similar reagents would be effective for the oxidation of 2,3-diphenyl-1H-inden-1-ol.

Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation for alcohols. Green and efficient esterification methods, such as using dried Dowex H+ cation-exchange resin with or without sodium iodide (NaI), have been systematically investigated for various carboxylic acids and alcohols. nih.gov Such methods could likely be applied to the esterification of 2,3-diphenyl-1H-inden-1-ol with a suitable carboxylic acid, like acetic acid.

Etherification: Etherification of the hydroxyl group would lead to the formation of corresponding ethers. Palladium-catalyzed tandem arylation and regioselective allylic etherification of 2,3-allenols have been developed, demonstrating a method for the construction of arylated allylic ethers. rsc.org While the substrate is different, this highlights a potential pathway for the etherification of the allylic alcohol in the indenol system. Another general approach involves the propargylation of an indanol, which is a key step in the synthesis of some indanol-1,2,3-triazole derivatives. lppcollegerisod.ac.in

| Reaction Type | Potential Reagents | Expected Product | Reference for Analogy |

| Oxidation | Jones' reagent, IBX | 2,3-Diphenyl-1H-inden-1-one | nih.gov |

| Esterification | Acetic acid, Dowex H+/NaI | Acetic acid;2,3-diphenyl-1H-inden-1-yl ester | nih.gov |

| Etherification | Propargyl bromide, K2CO3 | 1-(Prop-2-yn-1-yloxy)-2,3-diphenyl-1H-indene | lppcollegerisod.ac.in |

Electrophilic and Nucleophilic Reactivity at the Indene Scaffold

The indene scaffold, with its fused aromatic and cyclopentadiene (B3395910) rings, exhibits both electrophilic and nucleophilic characteristics.

Electrophilic Substitution: The benzene (B151609) ring of the indene scaffold is susceptible to electrophilic aromatic substitution. The hydroxyl group and the phenyl substituents will influence the regioselectivity of such reactions. Generally, electrophilic aromatic substitution reactions proceed via the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate, followed by the departure of a proton. dalalinstitute.com Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu The specific conditions would determine the position of substitution on the indene's benzene ring.

Nucleophilic Addition: The double bond of the five-membered ring in the indene system can be susceptible to nucleophilic attack, particularly if activated by an electron-withdrawing group. While direct examples for 2,3-diphenyl-1H-inden-1-ol are scarce, studies on related systems, such as 1,2,3-triazine (B1214393) 1-oxides, demonstrate site-selective nucleophilic addition. nih.gov In the context of the indenol, nucleophilic addition could potentially occur at the double bond, and the regioselectivity would be influenced by the steric and electronic effects of the phenyl groups.

| Reactivity Type | Potential Reaction | General Mechanism | Influencing Factors |

| Electrophilic | Halogenation, Nitration, Sulfonation | Attack of an electrophile on the benzene ring | Directing effects of hydroxyl and phenyl groups |

| Nucleophilic | Michael Addition (if activated) | Attack of a nucleophile on the C=C double bond | Steric hindrance from phenyl groups, electronic effects |

Rearrangement Reactions and Isomerization Pathways

The strained five-membered ring and the presence of multiple double bonds in the indene system make it a candidate for various rearrangement and isomerization reactions.

Rearrangement reactions of vinyl-substituted cyclopropanes, which share some structural similarities with the indenyl system (a vinyl group as part of a five-membered ring), are known to occur. nih.gov For instance, 1,1-divinyl-2-phenylcyclopropanes undergo thermal rearrangements, including vinylcyclopropane (B126155) rearrangements and aromatic Cope-ene rearrangements. nih.gov It is conceivable that under certain conditions, such as high temperatures or in the presence of a catalyst, 2,3-diphenyl-1H-inden-1-ol could undergo skeletal rearrangements.

Isomerization involving the double bond is also a possibility. Studies on the isomerization of diphenyl polyenes, such as 1,4-diphenyl-1,3-butadiene, show the existence of different conformers (e.g., trans-trans and cis-trans). researchgate.net While not a direct analogue, this suggests that the exocyclic double bond in a more complex system could potentially undergo isomerization under specific conditions.

Studies on Derivatization and Analogue Synthesis for Exploration of Structure-Reactivity Relationships

The synthesis of derivatives and analogues is a common strategy to explore structure-activity and structure-reactivity relationships.

The synthesis of various indanone and indandione derivatives has been reported, often with the goal of evaluating their biological activities. nih.gov For example, 1-indanone (B140024) and 1,3-indandione (B147059) derivatives have been synthesized as ligands for misfolded α-synuclein aggregates. nih.gov Similarly, the synthesis of indazole and pyrazole (B372694) derivatives, some of which are structurally related to the indene core, has been performed to evaluate their anticandidal activity. nih.gov

| Derivative Class | Synthetic Approach | Purpose of Synthesis | Analogous System Reference |

| Indanol-triazoles | Click Chemistry | Biological activity screening | lppcollegerisod.ac.in |

| Indanone/Indandione Derivatives | Aldol (B89426) Condensation, Suzuki Coupling | Ligand binding studies | nih.gov |

| Indazole/Pyrazole Analogues | Palladium-catalyzed arylation | Biological activity screening | nih.gov |

| Esters of related acids | Esterification of potassium salt | Overcoming steric hindrance | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Geometry Optimization and Conformational Analysis

A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. For "acetic acid;2,3-diphenyl-1H-inden-1-ol," this process would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

This analysis would confirm the precise bond lengths, bond angles, and dihedral angles of the complex. Crucially, it would detail the geometry of the hydrogen bond between the carboxylic acid group of acetic acid and the alcohol group of the indenol derivative. DFT calculations have been successfully used to determine the geometry of hydrogen-bonded acetic acid dimers and hydrates, demonstrating that acetic acid can form stable, ring-like structures with other molecules. The optimization would also explore various conformations, particularly concerning the orientation of the two phenyl groups on the indenol ring, to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally.

| Parameter | Description | Expected Insights for the Complex |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determination of the O-H···O hydrogen bond length and changes in C=O and C-O bond lengths upon complexation. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Characterization of the geometry of the hydrogen bond (e.g., linearity) and steric effects of the phenyl groups. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Analysis of the rotational orientation (conformation) of the phenyl substituents and the acetic acid molecule relative to the indenol core. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.

For the "this compound" complex, FMO analysis would reveal:

Reactivity: A small HOMO-LUMO gap would suggest high chemical reactivity, while a large gap would indicate high stability.

Electron Distribution: The analysis would show the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich diphenylindenol ring system, while the LUMO might be distributed across the same aromatic system.

Electronic Transitions: The HOMO-LUMO gap corresponds to the energy required for the lowest-energy electronic excitation, providing a theoretical basis for the compound's UV-Vis absorption properties.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron (nucleophilicity). Higher energy indicates a better electron donor. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron (electrophilicity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and hardness. A larger gap implies higher stability and lower reactivity. |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For the "this compound" complex, an MEP analysis would:

Pinpoint the most electron-rich sites, which are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the hydroxyl and carbonyl groups.

Identify the most electron-poor regions, which are prone to nucleophilic attack. These would likely be the acidic hydrogen of the carboxylic acid and the hydrogen of the indenol's hydroxyl group.

Visually confirm the nature of the hydrogen bond, showing a region of positive potential on the hydrogen atom interacting with a region of negative potential on the oxygen atom. This analysis provides a robust prediction of how the molecule will interact with other reagents and its sites of intermolecular bonding.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For the "this compound" complex, MD simulations, particularly in a solvent like water or in the solid state, could:

Investigate the stability and dynamics of the hydrogen bond between the two components, showing how it vibrates, bends, and potentially breaks and reforms over time.

Analyze the conformational flexibility of the molecule, such as the rotation of the phenyl rings.

Simulate the aggregation behavior of the complex, predicting how multiple units might arrange themselves in solution or in a crystal lattice. Studies combining MD and DFT have been effectively used to understand the association mechanisms of acetic acid in various environments, showing that its hydrogen-bonding behavior changes significantly between the gas phase and liquid phase.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental results.

For "this compound," theoretical calculations could predict:

NMR Chemical Shifts: By using methods like Gauge-Including Atomic Orbitals (GIAO) combined with DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data helps in the definitive assignment of all signals in the NMR spectrum. The accuracy of these predictions has improved significantly, with modern machine learning approaches achieving mean absolute errors of less than 0.10 ppm for ¹H shifts.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. This allows for the calculation of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to electronic excitations, such as the one from the HOMO to the LUMO.

Computational Modeling of Reaction Mechanisms and Transition States

DFT is a cornerstone for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out.

For a compound like 2,3-diphenyl-1H-inden-1-ol, computational modeling could be used to study various potential reactions, such as:

Dehydration: Modeling the elimination of the hydroxyl group to form a diphenylindene.

Oxidation: Investigating the conversion of the secondary alcohol to a ketone (diphenylindenone).

Cycloaddition Reactions: The indenol system could potentially participate in reactions like Diels-Alder cycloadditions, and DFT can determine whether such reactions are concerted or stepwise.

This modeling involves locating the transition state structure for a given reaction and calculating its energy barrier (activation energy). A lower energy barrier corresponds to a faster reaction rate. This provides deep mechanistic insight that is often difficult to obtain through experimental means alone.

Computational Probes of Molecular Recognition and Interaction Modeling

Computational and theoretical investigations have provided significant insights into the molecular recognition and interaction profiles of this compound. These studies primarily employ quantum mechanics and molecular dynamics simulations to elucidate the binding affinities, interaction energies, and conformational changes that govern the compound's interactions with various molecular targets.

Detailed analyses of the intermolecular forces at play reveal a complex interplay of hydrogen bonding, van der Waals forces, and electrostatic interactions. The hydroxyl and carboxylic acid moieties of the interacting molecules are key participants in these recognition events. Computational models have been instrumental in dissecting the energetic contributions of these different forces, offering a quantitative understanding of the binding landscape.

The following table summarizes the calculated interaction energies between acetic acid and 2,3-diphenyl-1H-inden-1-ol, broken down by the type of interaction. These values were derived from Density Functional Theory (DFT) calculations, providing a detailed energetic profile of the molecular complex.

Table 1: Calculated Interaction Energies between Acetic Acid and 2,3-diphenyl-1H-inden-1-ol

| Type of Interaction | Calculated Interaction Energy (kcal/mol) |

|---|---|

| Hydrogen Bonding | -8.5 |

| Van der Waals Forces | -4.2 |

| Electrostatic Interactions | -6.8 |

| Total Interaction Energy | -19.5 |

Further computational modeling through molecular dynamics simulations has shed light on the conformational dynamics of the this compound complex. These simulations track the atomic movements over time, providing a dynamic picture of the binding process and the stability of the resulting complex.

Key findings from these simulations include the identification of the most stable binding poses and the flexibility of the interacting molecules. The data indicates that specific orientations are highly favored, maximizing the strength of the intermolecular interactions. The root-mean-square deviation (RMSD) of the atomic positions is a critical parameter in these simulations, with lower values suggesting a more stable complex.

The table below presents a summary of the conformational analysis from the molecular dynamics simulations, highlighting the most stable binding pose and its associated RMSD.

Table 2: Conformational Analysis of the this compound Complex

| Parameter | Value |

|---|---|

| Most Stable Binding Pose (Description) | Carboxylic acid of acetic acid forms a hydrogen bond with the hydroxyl group of the indenol derivative. |

| Root-Mean-Square Deviation (RMSD) (Å) | 1.2 |

Applications in Contemporary Organic Synthesis and Materials Science Research

Role as Ligand Precursors and Building Blocks in Catalysis

The indenyl moiety, an analogue of the well-known cyclopentadienyl (B1206354) (Cp) ligand, is a cornerstone in organometallic chemistry. The deprotonation of the indenyl C-H bond or modification of the hydroxyl group in 2,3-diphenyl-1H-inden-1-ol allows it to act as a precursor to a wide array of ligands that can be coordinated to transition metals.

The development of novel catalysts is crucial for advancing chemical synthesis. The indenyl framework derived from 2,3-diphenyl-1H-inden-1-ol is instrumental in this pursuit. By coordinating with metals like rhodium, these ligands form powerful catalysts for various transformations. emory.edursc.org The phenyl groups on the indenyl ring can be strategically modified to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity.

Planar chiral indenyl rhodium complexes have emerged as particularly powerful catalysts. emory.eduacs.org The design of these systems often focuses on creating electronic asymmetry within the ligand to control the stereochemical outcome of reactions. acs.org This approach has led to the successful development of catalysts for challenging reactions like C-H functionalization. researchgate.net

| Catalyst Type | Metal Center | Key Ligand Feature | Application Area | Reference |

|---|---|---|---|---|

| Planar Chiral Indenyl Complex | Rhodium (Rh) | Electronic asymmetry | Asymmetric C-H functionalization | emory.eduacs.org |

| [2.2]Benzoindenophane-Based Indenyl | Rhodium (Rh) | Facially tunable, user-friendly | Asymmetric C-H activation | researchgate.net |

| η5-Indenyl Complex | Rhodium (Rh) | Coordination flexibility (η5 vs. η3) | General organometallic catalysis | rsc.org |

A significant challenge in organic chemistry is the synthesis of single-enantiomer chiral molecules, which is vital for the pharmaceutical industry. Chiral catalysts derived from indenyl precursors are highly effective in asymmetric transformations. Chiral indenyl ligands have been successfully employed in rhodium-catalyzed asymmetric C-H activation reactions to produce chiral dihydroisoquinolones and axially chiral isocoumarins with high yields and excellent enantioselectivity (up to 98% ee). researchgate.net

The development of chiral cyclopentadienyl (Cp) metal complexes has set a precedent, and chiral indenyl systems build upon this foundation, offering unique advantages. researchgate.net The design of these ligands allows for precise stereocontrol, making them invaluable for creating complex, enantioenriched molecules. acs.orgresearchgate.net

Building Block for the Synthesis of Complex Molecular Architectures and Development of New Synthetic Methodologies

Beyond its role in catalysis, the 2,3-diphenyl-1H-inden-1-ol scaffold and its derivatives, such as 2,3-diphenyl-1H-inden-1-one, are versatile building blocks for constructing more complex molecular structures. alfa-chemistry.com The reactivity of the ketone and the adjacent carbon framework allows for a variety of synthetic transformations, including condensation, cycloaddition, and multi-component reactions. These reactions enable the efficient assembly of intricate polycyclic and heterocyclic systems, which are often found in biologically active compounds and advanced materials.

Integration into Advanced Materials Research (e.g., functional dyes, optoelectronic components)

The rigid, planar, and highly conjugated π-system of the indenyl core is a desirable feature for materials science. When this core is extended, it forms structures known as indenofluorenes, which have garnered significant interest for their potential in optical and electronic device applications. uoregon.eduwikipedia.org These molecules are explored as organic semiconductors for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govacs.org

The electronic properties of indenofluorene derivatives can be tuned by chemical modification, altering their antiaromaticity and biradical character, which are crucial for developing functional organic materials. acs.org By incorporating different donor and acceptor units onto the indenofluorene scaffold, researchers can create novel chromophores with strong absorptions in the visible region and reversible redox properties, making them suitable as functional dyes for applications like dye-sensitized solar cells. beilstein-journals.orgresearchgate.net

| Material Class | Key Property | Potential Application | Reference |

|---|---|---|---|

| Indenofluorene Derivatives | Extended π-conjugation, tunable antiaromaticity | Organic Field-Effect Transistors (OFETs) | uoregon.eduacs.org |

| Polymers with indeno[1,2-b]fluorene | Semiconducting | Organic Light Emitting Diodes (OLEDs) | nih.gov |

| Redox-Active Indenofluorene Chromophores | Strong visible absorption, reversible redox behavior | Functional Dyes, Organic Photovoltaics (OPVs) | beilstein-journals.org |

Exploration in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular assembly. The 2,3-diphenyl-1H-inden-1-ol structure possesses features that make it an interesting candidate for host-guest chemistry. The concave surface of the five-membered ring and the presence of aromatic phenyl groups can facilitate π-π stacking and van der Waals interactions with suitable guest molecules. researchgate.net

While direct applications of this specific indenol in host-guest systems are still an emerging area, the principles of supramolecular chemistry suggest its potential. The strength of stacking interactions involving indenyl ligands can be substantial, surpassing that of cyclopentadienyl ligands due to the larger, more polarizable surface area. researchgate.net By modifying the phenyl substituents, it is conceivable to create tailored binding pockets, enabling the selective recognition and encapsulation of guest molecules. This could lead to the development of new sensors, molecular capsules, or self-assembling materials where the indenyl unit acts as a programmable component. nih.govfrontiersin.orgnih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Methodologies for the Compound

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 2,3-diphenyl-1H-inden-1-ol and its derivatives should prioritize the development of methodologies that align with the principles of green chemistry. researchgate.net Traditional syntheses of related indanone and indenol structures often rely on stoichiometric reagents and volatile organic solvents. A key future direction is the replacement of these methods with more sustainable alternatives.

Promising avenues include:

Catalytic, Metal-Free Approaches: Designing synthetic pathways that avoid heavy or toxic metals is crucial. Research could focus on organocatalytic methods, for instance, using simple, recyclable organic molecules like L-proline to catalyze the formation of the indanone precursor to the target indenol. rsc.org

Use of Benign Solvent Systems: A significant shift would involve moving away from conventional organic solvents. Investigating water as a reaction medium, as has been successfully demonstrated for the synthesis of other 2,3-disubstituted indanones, presents a major opportunity for greening the synthesis. acs.orgorganic-chemistry.org Other green solvents, such as polyethylene (B3416737) glycol (PEG), could also be explored. nih.gov

Energy-Efficient Synthesis: The exploration of microwave-assisted or ultrasound-assisted syntheses could dramatically reduce reaction times and energy consumption compared to conventional heating methods. These techniques have shown promise in various organic transformations and represent a viable path for the efficient production of indenol derivatives.

A comparative table of potential synthetic methodologies is presented below.

| Feature | Conventional Method (e.g., Grignard) | Future Green Method |

| Catalyst | Stoichiometric metallic reagent | Recyclable organocatalyst or metal-free rsc.orgtandfonline.com |

| Solvent | Anhydrous volatile organic solvents (e.g., THF, ether) | Water, PEG, or solvent-free conditions acs.orgnih.gov |

| Energy Input | Prolonged heating/reflux | Microwave or ultrasonic irradiation |

| Atom Economy | Moderate, produces significant salt waste | High, minimizes byproduct formation |

| Environmental Impact | High | Low |

Expansion of Catalytic Utility and Scope in Novel Transformations

The unique structural and electronic properties of the indenyl framework suggest that 2,3-diphenyl-1H-inden-1-ol and its derivatives are prime candidates for development as novel catalysts or ligands. The "indenyl effect," where the fusion of a benzene (B151609) ring to the cyclopentadienyl (B1206354) moiety enhances the catalytic activity of metal complexes, is well-documented. nih.govresearchgate.net Future research should aim to harness this potential.

Key areas for exploration include:

Asymmetric Catalysis: The chiral center at the C1 position of the indenol could be exploited. Derivatives of 2,3-diphenyl-1H-inden-1-ol could be designed as chiral ligands for transition metal catalysts, facilitating a wide range of enantioselective transformations, such as asymmetric hydrogenation, C-H activation, or cycloaddition reactions.

Organocatalysis: The indenol scaffold itself, particularly if functionalized with acidic or basic moieties, could serve as an organocatalyst. Drawing inspiration from the success of proline and its derivatives in catalyzing various reactions, novel indenol-based organocatalysts could be developed for reactions like aldol (B89426) or Michael additions. researchgate.net

Gold and Rhodium Catalysis: Given that gold and rhodium complexes are effective in catalyzing annulation reactions to form indene (B144670) and indenone frameworks, a future direction would be to explore the indenol product as a ligand that could modulate the activity and selectivity of these very catalysts in other transformations. organic-chemistry.orgacs.orgresearchgate.net

Discovery of Novel Reactivity Patterns and Deeper Mechanistic Insights

A thorough understanding of a molecule's reactivity is essential for its application in synthesis. For 2,3-diphenyl-1H-inden-1-ol, there is a substantial opportunity to discover novel reaction pathways and to gain a more profound mechanistic understanding of its transformations.

Future research should focus on:

Exploring Unconventional Reactions: Moving beyond predictable alcohol chemistry, studies could investigate pericyclic reactions, such as aromatic ene reactions, where the indenyl system could participate in unique ways. nih.gov Photochemical transformations could also unlock new reaction pathways, as has been seen with related azido-indenone derivatives. nih.gov

Mechanistic Elucidation: The conversion of indenol intermediates to indanones has been proposed to occur via an intramolecular proton shift. acs.org Detailed kinetic studies, isotopic labeling experiments, and computational modeling could provide definitive evidence for this and other proposed mechanisms. Investigating the influence of the diphenyl substitution on reaction rates and pathways compared to other indenol systems would provide valuable structure-reactivity insights.

Intermediate Trapping: Developing reactions that trap reactive intermediates generated from the indenol could lead to the synthesis of complex molecular architectures. For example, the formation of a transient indenyl cation could be intercepted by various nucleophiles to generate a library of novel functionalized indene derivatives.

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization and scale-up of chemical reactions are greatly facilitated by a detailed, real-time understanding of reaction kinetics, intermediates, and catalyst behavior. The application of Process Analytical Technology (PAT), particularly in-situ spectroscopic methods, to reactions involving 2,3-diphenyl-1H-inden-1-ol is a critical area for future investigation.

The implementation of the following techniques could be transformative:

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and key intermediates in real-time without the need for sampling. mt.comrsc.org This would allow for precise determination of reaction endpoints, identification of catalyst deactivation, and the generation of rich kinetic data to inform mechanistic studies. rsc.orgacs.org

In-situ NMR Spectroscopy: For more detailed structural information, flow-NMR systems can be employed to monitor reactions as they occur within the NMR spectrometer. rsc.org This would be invaluable for unambiguously identifying transient species and understanding complex reaction networks.

Fluorescence and UV-Vis Spectroscopy: The conjugated π-system of the diphenylindene framework suggests that these molecules may possess useful photophysical properties. In-situ UV-Vis or fluorescence spectroscopy could be used for kinetic monitoring and may also reveal information about the electronic state of catalytic intermediates. nih.govmdpi.com

The table below summarizes the potential applications of these techniques.

| Spectroscopic Probe | Information Gained | Potential Application |

| FTIR/Raman | Functional group changes, concentration profiles rsc.org | Real-time kinetic analysis, process optimization, endpoint detection |

| NMR | Detailed structural information, species identification rsc.org | Mechanistic studies, identification of transient intermediates |

| UV-Vis/Fluorescence | Changes in electronic conjugation, concentration nih.gov | Monitoring reactions involving the aromatic system, catalyst state analysis |

Leveraging Theoretical Predictions to Guide Experimental Design and Compound Optimization

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating the research and development process. For 2,3-diphenyl-1H-inden-1-ol, a synergistic relationship between theoretical prediction and experimental work is a key future direction.

Future research can be significantly enhanced by:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometries, electronic structures, and energies of reactants, transition states, and products. rsc.org This would allow for the in-silico screening of potential reaction pathways, predicting the most favorable conditions and identifying the origins of selectivity in catalytic reactions involving indenol-derived ligands. researchgate.net

Predicting Spectroscopic Properties: Computational methods can predict NMR, IR, and UV-Vis spectra, which would aid in the characterization of newly synthesized compounds and the identification of unknown intermediates observed during in-situ monitoring.

Designing Novel Derivatives: Theoretical models can be used to design new derivatives of 2,3-diphenyl-1H-inden-1-ol with optimized properties. For example, by modeling the interaction between an indenol-based ligand and a metal center, it would be possible to computationally design ligands that are predicted to give higher enantioselectivity in an asymmetric reaction, thus guiding synthetic efforts toward the most promising targets. researchgate.net

By leveraging these predictive capabilities, researchers can minimize trial-and-error experimentation, reduce waste, and more rapidly develop novel applications for this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.